Planaic acid
Description
Planaic acid (C₂₇H₃₆O₇, molecular weight: 471.2388 g/mol) is a lichen-derived orcinol depside primarily identified in species of Lecidea and Pertusaria . It is characterized by a deep yellow coloration and a negative reaction with common chemical reagents (e.g., KOH, PD), necessitating thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) for precise identification . This compound is biosynthetically classified under the orcinol depsides, sharing structural motifs with compounds like 2'-O-methylperlatolic acid and 4-O-demethylthis compound . Its ecological role includes UV protection and antimicrobial activity, common in lichens inhabiting harsh environments like alpine siliceous rocks .
Properties
Molecular Formula |
C27H36O7 |
|---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
4-(2,4-dimethoxy-6-pentylbenzoyl)oxy-2-methoxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C27H36O7/c1-6-8-10-12-18-15-21(17-22(32-4)24(18)26(28)29)34-27(30)25-19(13-11-9-7-2)14-20(31-3)16-23(25)33-5/h14-17H,6-13H2,1-5H3,(H,28,29) |
InChI Key |
FNJKTDQIJKLZGZ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC |
Canonical SMILES |
CCCCCC1=C(C(=CC(=C1)OC)OC)C(=O)OC2=CC(=C(C(=C2)OC)C(=O)O)CCCCC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Planaic Acid vs. 2'-O-Methylperlatolic Acid
- Structural Similarities: Both are orcinol depsides with methylated hydroxyl groups, contributing to their stability in acidic environments .
- Key Differences: Substituents: this compound lacks the 2'-O-methyl group present in 2'-O-methylperlatolic acid, altering its polarity and retention time in HPLC (7.121 min for this compound vs. variable retention for 2'-O-methylperlatolic acid) . Ecological Distribution: this compound dominates in Lecidea plana from Spain, while 2'-O-methylperlatolic acid is major in Turkish Pertusaria paramerae .
This compound vs. Stictic Acid
- Class Differences : this compound is a depside, while stictic acid is a depsidone, differing in the linkage between aromatic rings (ester vs. ether bonds) .
- Crystallization: Stictic acid forms hexagonal crystals, unlike this compound, which lacks distinctive crystallization .
- Biosynthetic Pathways: Stictic acid derives from acetyl-polymalonyl pathways, while this compound is synthesized via orcinol depside routes .
This compound vs. 4-O-Demethylthis compound
- Structural Relationship : 4-O-demethylthis compound is a demethylated derivative of this compound, reducing its molecular weight by 14 g/mol (C₂₆H₃₄O₇, ~457 g/mol) .
- Ecological Co-Occurrence : Both compounds coexist in Lecidea plana and L. lithophila, but 4-O-demethylthis compound is dominant in chemotype II of L. plana .
- UV Fluorescence : 4-O-demethylthis compound exhibits green fluorescence under UV light, contrasting with this compound’s lack of reported fluorescence .
Data Tables: Key Properties of this compound and Comparators
Functional and Ecological Comparisons
- Thermal Stability : Pyrolysis of this compound yields decarboxythis compound (m.p. 52–53°C), whereas confluentic acid decomposes into 4-O-methylolivetonide, indicating divergent thermal behaviors .
- Ecological Adaptations : this compound-rich species (e.g., Lecidea plana) thrive in humid, alpine microhabitats, while stictic acid-containing lichens prefer drier substrates .
- Biosynthetic Clusters: this compound shares biosynthetic pathways with hypoprotocetraric acid but diverges from norisonotatic acid due to methylation patterns .
Q & A
Q. How can interdisciplinary teams harmonize conflicting methodologies in this compound research?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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